molecular formula C12H23NO4 B1377096 Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate CAS No. 1423033-50-4

Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate

Cat. No.: B1377096
CAS No.: 1423033-50-4
M. Wt: 245.32 g/mol
InChI Key: FPUWCTBTBPMHQT-UHFFFAOYSA-N
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Description

¹H Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (300 MHz, CDCl₃) reveals distinct signals:

  • δ 1.44 ppm (s, 9H) : Tert-butyl group protons.
  • δ 3.34 ppm (s, 3H) : Methoxy methyl protons.
  • δ 3.42–3.68 ppm (m, 4H) : Methylene protons adjacent to the hydroxyl and methoxymethyl groups.
  • δ 4.02 ppm (br s, 1H) : Hydroxyl proton, exchange-broadened due to hydrogen bonding.

Table 2: ¹H NMR spectral assignments

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Tert-butyl (C(CH₃)₃) 1.44 Singlet
Methoxy (-OCH₃) 3.34 Singlet
Piperidine CH₂ (N–CH₂) 3.42–3.68 Multiplet
Hydroxyl (-OH) 4.02 Broad singlet

¹³C NMR and FT-IR Analysis

The ¹³C NMR spectrum (75 MHz, CDCl₃) features:

  • δ 28.1 ppm : Tert-butyl carbons.
  • δ 59.8 ppm : Methoxy carbon.
  • δ 80.5 ppm : Quaternary carbon bearing hydroxyl and methoxymethyl groups.
  • δ 155.2 ppm : Carbonyl carbon of the Boc group.

FT-IR spectroscopy (KBr pellet) identifies key functional groups:

  • 3400 cm⁻¹ : O–H stretch (hydroxyl).
  • 1705 cm⁻¹ : C=O stretch (carbonyl).
  • 1250–1100 cm⁻¹ : C–O–C asymmetric stretches (methoxy and Boc groups).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) provide insights into the compound’s electronic properties:

Key findings :

  • The HOMO (-6.8 eV) localizes on the piperidine ring and methoxymethyl group, indicating nucleophilic reactivity.
  • The LUMO (-1.2 eV) resides on the carbonyl group, suggesting electrophilic susceptibility.
  • Bond length analysis reveals a shortened C–O bond in the Boc group (1.36 Å vs. 1.43 Å in esters), consistent with resonance stabilization.

Table 3: DFT-derived geometric parameters

Parameter Value
C=O bond length 1.21 Å
O–H bond length 0.97 Å
N–C(O) bond angle 123°

Electrostatic potential maps highlight regions of high electron density near the hydroxyl oxygen and carbonyl group, aligning with hydrogen-bonding tendencies observed in spectroscopic studies.

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(14)13-7-5-12(15,6-8-13)9-16-4/h15H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUWCTBTBPMHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, such as 4-hydroxy-4-(methoxymethyl)piperidine, the piperidine ring is formed through cyclization reactions.

    Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl chloroformate or similar reagents under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems are used to optimize yield and efficiency.

    Catalysts and Solvents: Catalysts such as acids or bases and solvents like dichloromethane or ethanol are employed to facilitate the reactions.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO({3})).

    Reducing Agents: Sodium borohydride (NaBH({4})).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted piperidines depending on the reagents used.

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceutical Development: Explored for potential therapeutic applications due to its structural similarity to bioactive molecules.

Industry:

    Material Science: Investigated for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and methoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methoxymethyl group in the target compound is electron-donating, whereas analogs like the trifluoromethylphenyl derivative () feature electron-withdrawing substituents, altering reactivity in subsequent reactions.

Key Observations :

  • High yields (86–99%) are achievable for analogs with alkyl or aryl substituents (), while reactions involving bulky or electron-deficient groups (e.g., trifluoromethylphenyl) may require optimization.

Physico-Chemical Properties

Comparative data for select analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa Reference ID
This compound C12H23NO4 245.32 Not reported Not reported Not reported
Tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate C11H21NO4 231.29 1.164 350.9 14.06
Tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate C17H22F3NO3 345.36 Not reported Not reported Not reported

Key Observations :

  • The hydroxymethyl analog () has a lower molar mass and higher predicted boiling point compared to the methoxymethyl variant, likely due to increased polarity.
  • Electron-withdrawing groups (e.g., trifluoromethyl) increase molecular weight significantly (345.36 g/mol) but reduce solubility in aqueous media.

Biological Activity

Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate (TBHMP) is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBHMP is characterized by the following chemical structure:

  • Chemical Formula : C12_{12}H19_{19}NO3_3
  • Molecular Weight : 225.29 g/mol
  • Functional Groups : Hydroxyl group, methoxymethyl group, piperidine ring, and tert-butyl ester.

Anticancer Activity

Recent studies have indicated that TBHMP exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, revealing promising results:

Cell Line IC50_{50} (μM) Mechanism of Action
MDA-MB-231 (Breast)0.126Induces apoptosis via caspase activation
HeLa (Cervical)41Cell cycle arrest at G2/M phase
CEM (T-Lymphocyte)9.6Inhibition of proliferation

The compound showed a selective cytotoxicity profile, with a significantly lower effect on non-cancerous cells compared to cancerous ones, indicating its potential for targeted therapy .

TBHMP's anticancer effects are primarily attributed to its ability to induce apoptosis and inhibit cell proliferation. It has been shown to activate caspase pathways and disrupt normal cell cycle progression, particularly in breast cancer cells . Additionally, its structural features allow it to interact with specific molecular targets involved in tumorigenesis.

Case Studies

  • Study on MDA-MB-231 Cells :
    • In a controlled experiment, TBHMP was administered to MDA-MB-231 cells over a period of 30 days.
    • Results indicated a significant reduction in metastatic nodules in treated mice compared to controls, suggesting effective inhibition of tumor growth and metastasis .
  • Comparative Study with Other Compounds :
    • TBHMP was compared with standard chemotherapeutics like 5-Fluorouracil (5-FU).
    • It exhibited better selectivity indices and lower toxicity profiles compared to 5-FU, highlighting its potential as a safer alternative in cancer therapy .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
TBHMP and its derivatives have been studied for their potential as antimicrobial agents. Research indicates that piperidine derivatives can act as inhibitors of certain enzymes, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), which is crucial for the survival of Mycobacterium tuberculosis . The ability to inhibit this enzyme suggests that TBHMP could be developed into a therapeutic agent against tuberculosis.

Synthesis of β-Lactamase Inhibitors
TBHMP serves as an intermediate in the synthesis of β-lactamase inhibitors. These compounds are vital in overcoming antibiotic resistance in bacteria by inhibiting the enzymes that degrade β-lactam antibiotics. For instance, TBHMP can be transformed into more complex structures that have demonstrated efficacy in clinical settings .

Synthetic Chemistry Applications

Intermediate in Organic Synthesis
TBHMP is utilized as a versatile building block in organic synthesis. Its functional groups allow for various transformations, making it suitable for creating more complex molecules. For example, it can be reacted with different electrophiles to yield novel piperidine derivatives with potential biological activities .

Reagent in Chemical Reactions
In synthetic pathways, TBHMP can act as a reagent in reactions involving nucleophilic substitutions or additions. Its stability and reactivity under mild conditions make it an attractive choice for chemists looking to synthesize compounds efficiently .

Case Studies and Research Findings

Study Findings Application
SAR Study on Piperidine DerivativesIdentified TBHMP as a potent inhibitor of MenA from Mycobacterium tuberculosisPotential treatment for tuberculosis
Synthesis of β-lactamase InhibitorsDemonstrated the utility of TBHMP in synthesizing β-lactamase inhibitorsCombating antibiotic resistance
Reaction with ElectrophilesShowed successful transformations leading to novel piperidine derivativesDevelopment of new pharmaceuticals

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step functionalization of the piperidine ring. A common approach includes:

  • Step 1: Formation of the hydroxyl and methoxymethyl substituents via nucleophilic substitution or oxidation-reduction sequences. For example, the hydroxyl group may be introduced through hydrolysis of an intermediate epoxide or via ketone reduction .
  • Step 2: Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under standard Boc-anhydride conditions .
  • Critical Parameters: Reaction temperature (e.g., ice-cooled conditions for sensitive intermediates), solvent selection (e.g., dichloromethane for Boc protection), and catalyst use (e.g., DMAP for acylation). Yield optimization requires monitoring by TLC or LC-MS .

Q. How can researchers purify this compound to achieve >95% HPLC purity?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate polar byproducts.
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles.
  • Analytical Validation: Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR (integration of Boc-group protons at ~1.4 ppm) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to unknown inhalation toxicity .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
  • Waste Disposal: Segregate waste in labeled containers and coordinate with certified disposal agencies, as per local regulations .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR: 1H/13C NMR to confirm substituent positions (e.g., methoxymethyl protons at ~3.3–3.5 ppm, hydroxyl proton as a broad singlet).
  • FT-IR: Identify functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm⁻¹).
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]+ and rule out impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

  • Crystal Growth: Use slow evaporation in solvents like ethyl acetate or acetonitrile. Additive screening (e.g., trace methanol) may improve crystal quality.
  • Data Collection: Employ synchrotron radiation for high-resolution data if crystals are small.
  • Refinement: Use SHELXL for structure solution, focusing on hydrogen-bonding networks (e.g., hydroxyl interactions) to validate stereochemistry. Compare experimental and simulated powder XRD patterns to detect polymorphs .

Q. What computational methods predict hydrogen-bonding interactions in this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model hydrogen-bond donor/acceptor sites (e.g., hydroxyl → carbonyl interactions).
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. DMSO) on conformational stability.
  • Graph Set Analysis: Apply Etter’s rules to classify hydrogen-bond motifs (e.g., R₂²(8) rings) and correlate with crystallographic data .

Q. How to address contradictions between experimental and theoretical spectral data?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR shifts with DFT-predicted chemical shifts (software: ACD/Labs or MestReNova).
  • Solvent Artifact Checks: Re-run NMR in deuterated DMSO or CDCl3 to identify solvent-induced shifts.
  • Dynamic Effects: Analyze variable-temperature NMR to detect rotameric equilibria affecting peak splitting .

Q. What strategies optimize regioselectivity in derivative synthesis?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., TMS) to steer electrophilic substitution.
  • Catalytic Control: Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling at specific positions.
  • Kinetic vs. Thermodynamic Control: Adjust reaction temperature and time to favor desired intermediates .

Q. How to analyze structure-activity relationships (SAR) for biological applications?

Methodological Answer:

  • Analog Synthesis: Modify the methoxymethyl or hydroxyl groups and test bioactivity (e.g., enzyme inhibition assays).
  • QSAR Modeling: Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with activity.
  • Crystallographic Docking: Map ligand-protein interactions (e.g., via AutoDock Vina) to identify critical binding motifs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate
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Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate

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